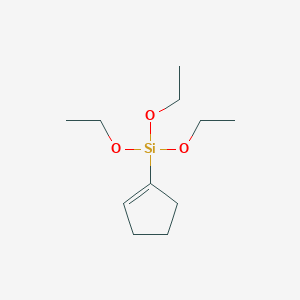
(Cyclopent-1-en-1-yl)(triethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopent-1-en-1-yl)(triethoxy)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclopentene ring attached to a silicon atom, which is further bonded to three ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-1-en-1-yl)(triethoxy)silane typically involves the reaction of cyclopentene with triethoxysilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where cyclopentene reacts with triethoxysilane in the presence of a platinum-based catalyst under mild conditions. This reaction proceeds smoothly to yield the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction parameters further enhances the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(Cyclopent-1-en-1-yl)(triethoxy)silane undergoes various chemical reactions, including:
Substitution: The ethoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, mild temperatures (25-50°C), and inert atmosphere (e.g., nitrogen or argon).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids, typically at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base (e.g., sodium hydroxide) and under reflux conditions.
Major Products Formed
Hydrosilylation: this compound.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(Cyclopent-1-en-1-yl)(triethoxy)silane has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of hybrid organic-inorganic materials, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industrial Chemistry: It is employed in the production of specialty chemicals and as a coupling agent to improve the adhesion between organic and inorganic materials.
Mechanism of Action
The mechanism of action of (Cyclopent-1-en-1-yl)(triethoxy)silane involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by the catalyst. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane linkages. These reactions are crucial for the formation of hybrid materials and functionalized silanes .
Comparison with Similar Compounds
(Cyclopent-1-en-1-yl)(triethoxy)silane can be compared with other similar compounds such as:
Triethoxysilane: Lacks the cyclopentene ring, making it less versatile in organic synthesis.
Cyclopent-1-en-1-ylboronic acid: Contains a boron atom instead of silicon, leading to different reactivity and applications.
Tris(cyclopent-1-en-1-yloxy)(ethenyl)silane: Contains multiple cyclopentene rings and an ethenyl group, offering different properties and uses in materials science.
This compound stands out due to its unique combination of a cyclopentene ring and triethoxysilane moiety, providing a balance of reactivity and stability that is valuable in various chemical processes and applications.
Properties
CAS No. |
89561-34-2 |
|---|---|
Molecular Formula |
C11H22O3Si |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
cyclopenten-1-yl(triethoxy)silane |
InChI |
InChI=1S/C11H22O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h9H,4-8,10H2,1-3H3 |
InChI Key |
IMFMUWJYTDUSIU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CCCC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


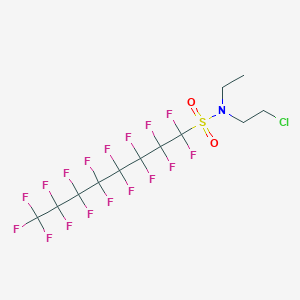
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
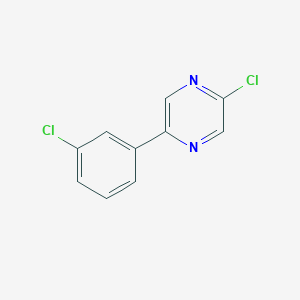

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
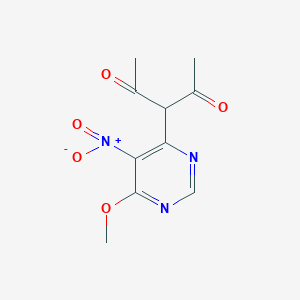

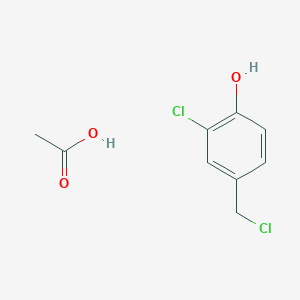
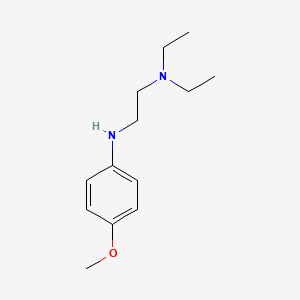
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
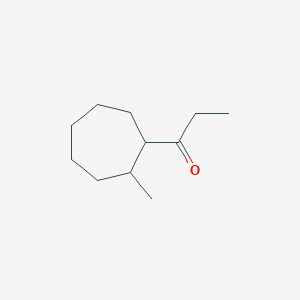
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
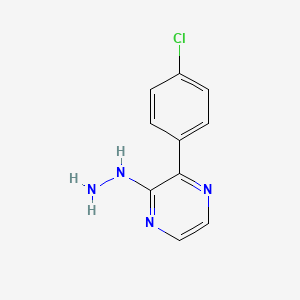
![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
